Cyclotetradecasiloxane, octacosamethyl-

Description

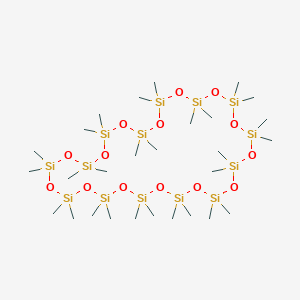

Cyclotetradecasiloxane, octacosamethyl- (theoretical structure: a 14-membered silicon-oxygen ring with 28 methyl groups) is a hypothetical cyclic siloxane. These compounds share a backbone of alternating silicon and oxygen atoms, with methyl groups attached to silicon. Cyclic siloxanes are widely used in cosmetics, lubricants, and polymers due to their thermal stability and hydrophobicity .

Propriétés

Numéro CAS |

149050-40-8 |

|---|---|

Formule moléculaire |

C28H84O14Si14 |

Poids moléculaire |

1038.1 g/mol |

Nom IUPAC |

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28-octacosamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28-tetradecasilacyclooctacosane |

InChI |

InChI=1S/C28H84O14Si14/c1-43(2)29-44(3,4)31-46(7,8)33-48(11,12)35-50(15,16)37-52(19,20)39-54(23,24)41-56(27,28)42-55(25,26)40-53(21,22)38-51(17,18)36-49(13,14)34-47(9,10)32-45(5,6)30-43/h1-28H3 |

Clé InChI |

ZHDAYCIVVMINRB-UHFFFAOYSA-N |

SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |

SMILES canonique |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |

Synonymes |

OCTACOSAMETHYLCYCLOTETRADECASILOXANE |

Origine du produit |

United States |

Applications De Recherche Scientifique

Basic Characteristics

- Molecular Formula: C28H84O14Si14

- Molecular Weight: 1038.16 g/mol

- IUPAC Name: Cyclotetradecasiloxane, octacosamethyl-

- InChIKey: ZHDAYCIVVMINRB-UHFFFAOYSA-N

Physical Properties

Cyclotetradecasiloxane exhibits several notable physical properties that enhance its applicability:

- Boiling Point: Approximately 446.20 K to 448.50 K

- Melting Point: Approximately 287.40 K to 290.65 K

- Heat Capacity (Cp, liquid): Ranges from about 511.50 J/mol·K at lower temperatures to around 568.40 J/mol·K at higher temperatures .

Cosmetic and Personal Care Products

Cyclotetradecasiloxane is widely used in the formulation of cosmetics and personal care products due to its smooth feel and ability to impart a silky texture to creams and lotions. It acts as a conditioning agent, providing a non-greasy finish while enhancing the spreadability of formulations.

Industrial Lubricants

Due to its thermal stability and low volatility, this compound is utilized in high-performance lubricants. Its unique properties allow for effective lubrication in extreme conditions, making it suitable for applications in automotive and aerospace industries.

Sealants and Adhesives

The compound's excellent adhesion properties make it valuable in sealants and adhesives, particularly where moisture resistance is critical. Its ability to form strong bonds with various substrates enhances the durability of products used in construction and manufacturing.

Medical Applications

Research indicates potential applications in medical devices and drug delivery systems due to its biocompatibility and non-toxic nature. Studies have explored its use in coatings for implants and as a carrier for pharmaceuticals.

Nanotechnology

In nanotechnology, cyclotetradecasiloxane serves as a precursor for creating silicate nanoparticles. These nanoparticles have applications in electronics, optics, and materials science due to their unique properties at the nanoscale.

Case Study 1: Cosmetic Formulation

A study published in the Journal of Cosmetic Science highlighted the effectiveness of cyclotetradecasiloxane in improving the sensory attributes of skin creams. The research demonstrated that formulations containing this compound provided enhanced skin feel without leaving an oily residue, thus increasing consumer satisfaction .

Case Study 2: Industrial Lubricants

Research conducted by Fujimoto et al. (1990) examined the performance of cyclotetradecasiloxane-based lubricants under high-temperature conditions. The findings indicated superior thermal stability compared to traditional lubricants, making it a candidate for use in high-performance engines .

Case Study 3: Medical Device Coatings

A recent investigation into biocompatible materials for medical devices explored the use of cyclotetradecasiloxane as a coating agent. Results showed that devices coated with this siloxane exhibited improved biocompatibility and reduced inflammatory responses when tested in vivo .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclic Siloxanes

Structural and Physical Properties

Key differences among cyclic siloxanes lie in ring size, molecular weight, and volatility. For example:

Larger siloxanes like D5 and D6 exhibit lower volatility and higher molecular weights compared to D4.

Environmental and Toxicological Profiles

- D4 : Classified as a reproductive toxicant (H361f) and persistent in aquatic environments . The U.S. EPA has conducted extensive risk evaluations due to bioaccumulation concerns .

- D5 is under regulatory scrutiny in the EU for environmental persistence .

- Cyclotetradecasiloxane, Octacosamethyl-: Larger siloxanes are generally less bioavailable but may persist longer in sediments. No direct data exists, but extrapolation suggests higher environmental stability .

Regulatory Status

- D4 : Listed under REACH for authorization due to reproductive toxicity .

- D5 : Subject to EU restrictions; included in ECHA’s Substance of Very High Concern (SVHC) list .

Research Findings and Data Gaps

Environmental Fate

- Degradation: D4 hydrolyzes slowly in water, forming silanols, whereas larger siloxanes like D5/D6 degrade even more slowly . Cyclotetradecasiloxane’s degradation would likely be minimal due to steric hindrance.

- Biomonitoring : D4 has been detected in human plasma and breast milk, but larger siloxanes are less studied .

Méthodes De Préparation

Hydrolysis of Dichlorosilanes

Dimethyldichlorosilane (Me₂SiCl₂) is a common precursor for cyclosiloxanes. Hydrolysis in controlled aqueous conditions generates silanol intermediates, which condense to form cyclic structures. For example, D4 forms via hydrolysis followed by acid- or base-catalyzed equilibration. Scaling this method for larger rings like cyclotetradecasiloxane would require:

-

Dilute conditions to minimize intermolecular condensation.

-

Low temperatures (30–40°C) to stabilize reactive intermediates.

-

Catalyst selection : Weak bases like tetraethylammonium acetate or triethylamine promote cyclization over polymerization, as observed in pyrenyl-substituted cyclotrisiloxanes.

A hypothetical reaction pathway is:

This remains untested but aligns with mechanisms for D4.

Condensation of Silanediols

Silanediols (R₂Si(OH)₂) offer a chlorine-free route to cyclosiloxanes. For cyclotetradecasiloxane, octacosamethyl-, di(1-pyrenyl)silanediol condensation methods provide a template:

Base-Catalyzed Cyclization

In acetonitrile at 60°C, di(1-pyrenyl)silanediol condenses with tetraethylammonium acetate to form hexa(1-pyrenyl)cyclotrisiloxane (18% yield) and octa(1-pyrenyl)cyclotetrasiloxane (32% yield). Analogously, dimethylsilanediol could cyclize under similar conditions:

Key parameters include:

-

Solvent polarity : Acetonitrile enhances solubility of intermediates.

-

Temperature : Elevated temperatures (60°C) accelerate condensation but risk Si–C bond cleavage.

Ring-Expansion Polymerization

Cyclotetradecasiloxane may form via ring-opening polymerization of smaller cyclosiloxanes followed by selective depolymerization. For example, D4 polymerizes to polydimethylsiloxane (PDMS) under basic conditions, which can be depolymerized to larger rings at high vacuum. Adapting this method:

-

Fractional distillation to isolate cyclotetradecasiloxane from the ring distribution.

This approach faces challenges in isolating the 14-membered ring due to similar boiling points of larger cyclosiloxanes.

Physicochemical Properties and Characterization

While direct data for cyclotetradecasiloxane, octacosamethyl- is sparse, its properties can be inferred from related compounds and computational models:

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 1038.16 g/mol | Cheméo |

| logP (octanol/water) | 10.058 | Crippen Method |

| Water solubility (log₁₀) | -20.48 mol/L | Crippen Method |

| Retention index | 2638 | NIST Webbook |

These properties suggest high hydrophobicity and stability, consistent with its fully methylated structure .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the physicochemical properties of cyclotetradecasiloxane, octacosamethyl- in academic research?

- Methodological Answer : Utilize gas chromatography (GC) with non-polar columns and temperature ramps for volatility analysis, as validated by NIST protocols . For comprehensive property determination, combine peer-reviewed literature (e.g., Journal of Chromatography) with gray literature such as technical reports and dissertations, following EPA’s systematic review process . Physicochemical parameters (e.g., boiling point, molecular weight) should be cross-referenced with authoritative databases like NIST Chemistry WebBook .

Q. How should researchers design experiments to assess the environmental persistence of cyclotetradecasiloxane, octacosamethyl-?

- Methodological Answer : Incorporate environmental fate and transport modeling, including parameters such as partition coefficients (e.g., log Kow) and degradation rates. Validate models using biomonitoring data to compare with toxicological benchmarks . Experimental designs should integrate both acute and chronic exposure scenarios, as outlined in EPA risk evaluation frameworks .

Q. What are the best practices for conducting a systematic literature review on cyclotetradecasiloxane, octacosamethyl-?

- Methodological Answer : Follow a multi-source approach:

- Peer-reviewed databases : Use keywords like "D4," "siloxane persistence," and "environmental fate" to filter studies .

- Gray literature : Include conference proceedings, technical reports, and regulatory submissions (e.g., TSCA sections 4 and 8) .

- Inclusion criteria : Apply organ/system-specific evidence tables to categorize findings, ensuring alignment with predefined PECO (Population, Exposure, Comparator, Outcome) criteria .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions between experimental data and computational models regarding the environmental fate of cyclotetradecasiloxane, octacosamethyl-?

- Methodological Answer : Conduct sensitivity analyses on model inputs (e.g., release rates, degradation pathways) and compare outputs with monitored environmental occurrence data . Use weight-of-evidence approaches to reconcile discrepancies, prioritizing studies with robust spatial and temporal variability characterization . Cross-validate findings with independent datasets from regulatory submissions (e.g., EPA’s SEHSC data) .

Q. How can researchers evaluate the susceptibility of specific human populations to cyclotetradecasiloxane, octacosamethyl- exposure?

- Methodological Answer : Apply EPA’s framework for identifying Potentially Exposed or Susceptible Subpopulations (PESS):

- Analyze biomonitoring data to assess differential exposure pathways (e.g., occupational vs. general populations) .

- Evaluate toxicokinetic data for factors influencing susceptibility, such as metabolic polymorphisms or pre-existing organ/system vulnerabilities .

- Integrate epidemiological studies with in vitro toxicological assays to establish dose-response relationships for high-risk groups .

Q. What advanced techniques are used to validate environmental exposure models for cyclotetradecasiloxane, octacosamethyl-?

- Methodological Answer :

- Model validation : Compare predicted environmental concentrations (PECs) with monitored data from aquatic and terrestrial ecosystems, adjusting for regional variability (e.g., pH, organic carbon content) .

- Uncertainty quantification : Use Monte Carlo simulations to assess parameter variability in release estimates and transport pathways .

- Contextualization : Incorporate geospatial mapping tools to visualize exposure hotspots and correlate with population density data .

Data Analysis and Reporting

Q. How should researchers address gaps in toxicity data for cyclotetradecasiloxane, octacosamethyl-?

- Methodological Answer :

- Prioritize in silico predictions (e.g., QSAR models) for missing endpoints, validated against structurally analogous siloxanes (e.g., D5, D6) .

- Design tiered testing strategies: Start with high-throughput screening (HTS) assays, followed by targeted in vivo studies for critical data gaps identified in systematic reviews .

Q. What frameworks are recommended for integrating multidisciplinary data (e.g., environmental, toxicological) in risk assessments?

- Methodological Answer : Use EPA’s evidence integration protocol:

- Compile data into organ/system-specific tables, highlighting study quality (e.g., OECD/GLP compliance) .

- Apply a weight-of-evidence matrix to rank data by reliability, prioritizing peer-reviewed studies over gray literature .

- Synthesize findings using probabilistic risk characterization methods, accounting for both hazard and exposure variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.